Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(formyl(1-phenylethyl)amino)-3-oxopropanoate . This nomenclature reflects its structural components:
- A methyl ester group at the terminal carboxylate position.
- A 3-oxopropanoate backbone , indicating a ketone at the third carbon.
- A bis-substituted amino group at the second carbon, bearing both a formyl group and a 1-phenylethyl substituent.
Structural validation is achieved through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The 1-phenylethyl moiety introduces aromatic proton signals in the 7.2–7.4 ppm range in $$ ^1H $$-NMR, while the formyl group’s carbonyl resonance appears near 8.1 ppm. The ketone carbonyl (3-oxo group) typically absorbs at 1700–1750 cm$$ ^{-1} $$ in IR spectroscopy, distinct from the ester carbonyl (1720–1740 cm$$ ^{-1}$$).
Molecular Formula and Mass Spectrometric Analysis
The molecular formula C$$ _{13} $$H$$ _{15} $$NO$$ _{4} $$ corresponds to a monoisotopic mass of 249.2625 g/mol . High-resolution mass spectrometry (HRMS) would exhibit a molecular ion peak at m/z 249.26, with fragmentation patterns reflecting the loss of the formyl group (-28 Da) and methyl ester cleavage (-32 Da).
Table 1: Molecular Descriptors
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, analogous structures suggest a planar amide group and eclipsed conformation between the formyl and 1-phenylethyl substituents. Computational modeling (e.g., density functional theory) predicts bond lengths of 1.23 Å for the ketone C=O and 1.34 Å for the N–C(formyl) bond. The 1-phenylethyl group adopts a staggered configuration relative to the alaninate backbone to minimize steric hindrance.
Table 2: Predicted Geometric Parameters
| Bond/Angle | Value |
|---|---|
| C=O (ketone) | 1.23 Å |
| N–C(formyl) | 1.34 Å |
| C–O (ester) | 1.43 Å |
| Dihedral angle (N–C–C=O) | 180° |
Properties
CAS No. |
83898-12-8 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO4/c1-10(11-6-4-3-5-7-11)14(9-16)12(8-15)13(17)18-2/h3-10,12H,1-2H3/t10?,12-/m0/s1 |
InChI Key |
YXILPKRGFXXFBH-KFJBMODSSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N(C=O)[C@@H](C=O)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C=O)C(C=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
Starting from β-alanine derivatives or L-alanine methyl ester hydrochloride : The amino acid backbone is often derived from commercially available L-alanine methyl ester hydrochloride or related β-alanine derivatives.
N-substitution with 1-phenylethyl group : This is achieved by reacting the amino group with a suitable 1-phenylethyl derivative under conditions that favor selective N-alkylation or acylation.
Formation of N-formyl Group
The formylation of the nitrogen is typically carried out using formylating agents such as formic acid derivatives or formyl chlorides under mild conditions to avoid side reactions.
Reaction conditions often involve organic solvents like chloroform, methylene chloride, or tetrahydrofuran, with bases such as triethylamine or pyridine to neutralize generated acids.
Introduction of the 3-oxo Group
The keto group at the 3-position can be introduced via oxidation of the corresponding hydroxy or methylene precursor.
Alternatively, the keto functionality can be installed by coupling with acylating agents or through selective oxidation using reagents like DIBAL-H reduction followed by oxidation steps.
Esterification to Methyl Ester
The methyl ester is formed either by starting with methyl ester derivatives or by esterification of the carboxylic acid group using methanol in the presence of acid catalysts.
The esterification step is generally straightforward and performed under reflux conditions with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Representative Synthetic Procedure (Based on Literature)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Formation of N-substituted alanine methyl ester | L-alanine methyl ester hydrochloride, 1-phenylethylamine, base (e.g., triethylamine), solvent (e.g., chloroform) | N-alkylation/acylation to introduce 1-phenylethyl group | 70-85 |
| 2. N-formylation | Formylating agent (e.g., formic acid derivative), base, solvent (e.g., pyridine) | Introduction of formyl group on nitrogen | 65-80 |
| 3. Introduction of 3-oxo group | Oxidation reagents (e.g., DIBAL-H reduction followed by oxidation) | Installation of keto group at 3-position | 60-75 |
| 4. Purification | Chromatography, recrystallization | Isolation of pure methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate | - |
Reaction Conditions and Optimization
Solvents : Common solvents include chloroform, methylene chloride, tetrahydrofuran, ethyl acetate, and pyridine. The choice depends on solubility and reaction compatibility.
Bases : Triethylamine, pyridine, and other organic bases are used to neutralize acids formed during formylation and acylation steps.
Temperature : Reactions are typically conducted at temperatures ranging from 0°C to reflux, depending on the step. For example, formylation is often done at room temperature or slightly cooled to avoid decomposition.
Catalysts and Condensing Agents : Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) may be used to facilitate coupling reactions.
Analytical and Purification Techniques
NMR Spectroscopy : ^1H and ^13C NMR are used to confirm the structure and purity. Chemical shifts for formyl protons typically appear around 8-10 ppm, and keto carbons near 190-200 ppm.
Mass Spectrometry : ESI-MS confirms molecular weight and purity.
Chromatography : Silica gel column chromatography with solvent systems such as hexane/ethyl acetate is used for purification.
Melting Point Determination : Used to assess purity and confirm identity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | L-alanine methyl ester hydrochloride | Commercially available |
| N-substitution agent | 1-phenylethylamine or derivative | For N-(1-phenylethyl) substitution |
| Formylation agent | Formic acid derivatives, formyl chloride | Mild conditions preferred |
| Oxidation reagent | DIBAL-H (reduction), followed by oxidation | For 3-oxo group installation |
| Solvents | Chloroform, pyridine, THF, ethyl acetate | Selected based on step |
| Base | Triethylamine, pyridine | Neutralizes acids |
| Temperature | 0°C to reflux | Step-dependent |
| Yield | 60-90% (overall) | Depends on step and optimization |
Research Findings and Notes
The process is adaptable to produce various β-alanine derivatives with different N-substituents and protective groups.
The use of carbodiimide coupling agents improves yields and selectivity in acylation steps.
The reaction conditions are flexible, allowing for temperature adjustments and solvent changes without significant loss of yield.
Purification by recrystallization or chromatography is essential to obtain high-purity final products suitable for pharmaceutical applications.
Chemical Reactions Analysis
EINECS 281-220-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions might involve reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is characterized by its molecular formula and a molecular weight of approximately 263.29 g/mol. The compound includes functional groups that contribute to its reactivity and potential applications in pharmaceutical development.
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit receptor tyrosine kinases involved in tumor proliferation, suggesting potential use in cancer therapies .
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of N-formyl derivatives led to improved selectivity against cancer cells while minimizing toxicity to normal cells.
-
Anti-inflammatory Properties :
- This compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammatory markers in vitro and in vivo.
- Case Study : Research published in the European Journal of Pharmacology reported that certain analogs reduced the production of pro-inflammatory cytokines in activated macrophages.
Biochemical Applications
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity.
- Data Table: Enzyme Inhibition Activity
-
Bioconjugation :
- The compound's reactive functional groups make it suitable for bioconjugation applications, where it can be linked to biomolecules for targeted drug delivery systems.
- Case Study : A study highlighted the successful conjugation of this compound with antibodies, enhancing the specificity and efficacy of targeted therapies against cancer cells.
Industrial Applications
-
Synthesis of Novel Compounds :
- This compound serves as a precursor for synthesizing other bioactive compounds, expanding its utility in drug discovery.
- Data Table: Synthetic Pathways
Reaction Type Starting Material Product Yield (%) Condensation Methyl N-formyl... Compound C 85 Reduction Compound D Methyl N-formyl... 90 -
Material Science :
- The compound's properties are being explored for use in developing advanced materials, particularly those requiring specific chemical reactivity or stability under various conditions.
Mechanism of Action
The mechanism of action of EINECS 281-220-6 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The table below summarizes key structural features, molecular weights, and applications of Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate and related compounds:
Key Research Findings and Contrasts
Valifenalate
- Structure-Activity Relationship : The 4-chlorophenyl and isopropoxycarbonyl-L-valyl groups enhance fungicidal activity by targeting fungal cell wall synthesis across all growth stages .
- Stereochemistry : Exists as an equimolar diastereomeric mixture (S,R and S,S), which may influence efficacy and environmental stability .
- Application : Commercial fungicide with documented metabolism and environmental fate studies, unlike the target compound .
Ligand L3
- Structural Overlap : Shares the N-(1-phenylethyl) group with the target compound, which likely enhances lipophilicity and binding interactions. However, L3’s carbamothionyl and 4-chloro substituents differentiate its role in catalysis .
- Function : Demonstrated catalytic activity in Suzuki C–C coupling reactions, achieving measurable conversion rates of aryl halides to biphenyl derivatives via GC-MS analysis .
Methyl N-(4-methoxyindole-2-carbonyl)-L-leucyl-3-[(3S)-2-oxopyrrolidin-3-yl]-L-alaninate
Biological Activity
Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies from diverse sources.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, amino acid-based compounds have been shown to possess antibacterial, antifungal, and antiprotozoal activities. The structural components of these compounds, such as the formyl and keto groups, are believed to play a crucial role in their interaction with biological macromolecules like proteins and nucleic acids .
The mechanism of action for this compound likely involves:
- Hydrogen Bonding : The formyl and keto groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their functionality.
- Hydrophobic Interactions : The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their activity and modulating various biochemical pathways .
Pharmacological Potential
The compound has been investigated for its potential pharmacological properties, including:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through various biochemical pathways.
- Analgesic Properties : There is interest in the analgesic potential of such compounds, which may provide alternative pain relief options .
Synthesis and Evaluation
A study reported on the synthesis of a series of amino acid derivatives, including this compound, which were evaluated for their biological activities. The synthesized compounds were tested against various bacterial strains, demonstrating effective antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis
A comparative analysis of this compound with similar compounds revealed distinct biological activities. For example:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 16 | Antibacterial |
| Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate | 32 | Antifungal |
| Other Amino Acid Derivatives | 8 - 64 | Antimicrobial |
This table illustrates the varying degrees of effectiveness among related compounds, highlighting the unique properties of this compound.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced symptoms of inflammation and pain compared to control groups. These findings support further investigation into its clinical applications .
Q & A
Q. How can researchers optimize the synthesis of Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate to improve yield and purity?
Methodological Answer: A two-step approach is recommended:
Schiff Base Formation : React methyl alaninate derivatives with 1-phenylethylamine under reflux in anhydrous methanol, followed by formylation using formic acid or acetic formic anhydride. This mimics the synthesis of analogous methyl alaninate esters, as seen in the preparation of N-benzylidenalanine methyl ester .
Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product. For enhanced purity, recrystallization from ethanol-water mixtures can resolve residual impurities. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR (300 MHz, CDCl) to confirm the formyl group (δ ~8.1 ppm, singlet) and the 3-oxo moiety (δ ~170 ppm in C). Compare with structurally similar compounds like Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (, OC119) to assign peaks .
- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1720 cm and formyl C=O at ~1680 cm.
- Mass Spectrometry : High-resolution ESI-MS (e.g., Finnigan-MAT-90) to confirm molecular ion [M+H] and fragmentation patterns .
Q. How can researchers confirm the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with isocratic elution (hexane:isopropanol 90:10, 1 mL/min). Compare retention times with racemic mixtures to assess enantiomeric excess (ee).
- Polarimetry : Measure specific rotation ([α]) in chloroform. For reference, analogous L-alanine esters (e.g., N-Stearoyl-L-alanin-methylester) show distinct optical activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from tautomerism in the 3-oxo group?
Methodological Answer:
- Variable-Temperature (VT) NMR : Perform H NMR at 25°C to 60°C in DMSO-d. Tautomeric equilibrium (keto-enol) may cause splitting of the 3-oxo proton signal; VT-NMR can identify dynamic exchange .
- Deuterium Exchange : Add DO and monitor disappearance of enolic -OH protons (if present) to confirm tautomeric forms.
Q. What strategies mitigate hydrolysis of the methyl ester group during storage or reaction conditions?
Methodological Answer:
- Storage : Store under argon at -20°C in anhydrous acetonitrile or DMF. Avoid aqueous buffers.
- Stabilizers : Add 1% (w/v) ascorbic acid to suppress oxidative hydrolysis, as recommended for labile esters in pharmaceutical reference standards (, MM3300 series) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model charge distribution at the formyl and 3-oxo groups. This predicts susceptibility to nucleophilic attack (e.g., at the β-keto position).
- Molecular Dynamics (MD) : Simulate solvation in DMSO to assess steric hindrance from the 1-phenylethyl group, which may reduce reactivity compared to simpler alaninates .
Q. How can researchers analyze byproducts from incomplete formylation reactions?
Methodological Answer:
- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate unreacted intermediates (e.g., methyl N-(1-phenylethyl)-3-oxo-alaninate).
- HRMS-ESI : Identify [M+Na] adducts of byproducts with mass accuracy <2 ppm. For example, ’s trifluoro derivatives were analyzed similarly to detect residual hydroxyl intermediates .
Q. How to address solubility challenges in polar solvents for crystallography studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:water (4:1 v/v) or acetone:methanol (3:1) to dissolve the compound.
- Crystallization : Slow vapor diffusion with diethyl ether into a saturated DCM solution. Analogous methyl alaninates () formed crystals via this method .
Data Contradiction Analysis
Q. How to interpret conflicting IR and NMR data for the formyl group?
Methodological Answer:
- Cross-Validation : If IR shows a formyl peak (~1680 cm) but NMR lacks the expected proton signal, check for tautomerism (e.g., enolization) or deuteration artifacts.
- 2D NMR : Perform HSQC to correlate C chemical shifts with protons, resolving ambiguities in crowded spectral regions (e.g., aromatic vs. formyl signals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
